![molecular formula C11H10N4O2 B11875107 2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione CAS No. 90042-29-8](/img/structure/B11875107.png)
2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
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Overview
Description
2,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a heterocyclic compound that belongs to the class of triazoloquinoxalines. This compound is of significant interest due to its potential biological activities, including antiviral, antimicrobial, and anticancer properties .
Preparation Methods
The synthesis of 2,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione typically involves the aromatic nucleophilic substitution of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like potassium carbonate. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
2,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted triazoloquinoxalines .
Scientific Research Applications
Biological Activities
Research indicates that derivatives of 2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione exhibit a range of biological activities:
- Anticancer Properties : Several studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant activity against HepG2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cells .
- Antiallergic Effects : Compounds in the triazoloquinoxaline family have been noted for their ability to inhibit histamine release from mast cells and show efficacy against IgE-mediated anaphylaxis .
- Anticonvulsant Activity : Some synthesized derivatives have been evaluated for their anticonvulsant properties using models like metrazol-induced convulsions . Notably, two compounds exhibited promising anticonvulsant activities.
Anticancer Activity
A study published in RSC Publishing evaluated 17 novel derivatives of this compound against various cancer cell lines. The results indicated that these compounds displayed significant anti-proliferative effects with IC50 values indicating their effectiveness compared to standard treatments .
Antiallergic Properties
Research highlighted the compound's role in inhibiting mast cell degranulation. This property was linked to its ability to prevent histamine release during allergic reactions. Such findings suggest potential therapeutic applications in treating allergic conditions .
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the replication of cancer cells . This compound upregulates pro-apoptotic proteins like Bcl-2-associated X protein and caspase-3 and -9, while downregulating pro-oncogenic proteins such as Bcl-2 .
Comparison with Similar Compounds
Similar compounds to 2,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione include:
[1,2,4]Triazolo[4,3-a]quinoxaline: Shares a similar core structure but may have different substituents.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Contains a thiol group, which can enhance its biological activity.
[1,2,4]Triazino[4,3-a]quinoxalines: These compounds have a similar triazoloquinoxaline core but with additional nitrogen atoms in the ring.
The uniqueness of 2,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Biological Activity
2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a compound belonging to the class of triazoloquinoxaline derivatives. These compounds have garnered attention due to their diverse biological activities, including anticonvulsant, anticancer, and anti-inflammatory properties. This article reviews the synthesis and biological evaluation of this compound and its derivatives, focusing on their pharmacological effects.
Synthesis of this compound
The synthesis of 2,5-dimethyl derivatives typically involves the reaction of appropriate quinoxaline precursors with triazole moieties. For example, the synthesis may follow methods similar to those described in various studies where quinoxaline derivatives were synthesized and evaluated for biological activity .
Anticonvulsant Activity
Several studies have reported on the anticonvulsant properties of triazoloquinoxaline derivatives. In one study using a metrazol-induced convulsion model in mice, certain derivatives demonstrated significant anticonvulsant activity compared to phenobarbitone sodium . Specifically:
Compound | Protection (%) | Standard Comparison |
---|---|---|
Compound 14 | 100% | Phenobarbitone (90%) |
Compound 15b | Not specified | Not specified |
These findings suggest that some derivatives may offer superior protection against convulsions.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. A notable study found that certain derivatives exhibited IC50 values indicating potent activity against HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound d12 | MCF-7 | 17.12 ± 1.5 |
Compound d12 | HCT-116 | 27.13 ± 2.2 |
Compound d12 | HepG2 | 22.08 ± 2.1 |
These results indicate that the compound d12 shows promising anticancer activity comparable to established chemotherapeutics like doxorubicin .
The mechanism by which these compounds exert their biological effects often involves interaction with specific biological targets. For instance, some derivatives have been identified as phosphodiesterase inhibitors , which play a crucial role in cellular signaling pathways relevant to various diseases.
Case Studies
Case Study 1: A study investigated a series of triazoloquinoxaline derivatives for their anti-proliferative effects on MCF-7 and HepG2 cell lines. The most active compound displayed significant DNA intercalation properties and was found to have a binding affinity comparable to doxorubicin .
Case Study 2: Another research effort focused on the neuropharmacological effects of quinoxalinone derivatives. Among them, certain compounds showed anxiolytic effects alongside anticonvulsant activity in animal models .
Properties
CAS No. |
90042-29-8 |
---|---|
Molecular Formula |
C11H10N4O2 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2,5-dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione |
InChI |
InChI=1S/C11H10N4O2/c1-13-7-5-3-4-6-8(7)15-9(10(13)16)12-14(2)11(15)17/h3-6H,1-2H3 |
InChI Key |
QZOANVNKVDBQBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N3C(=NN(C3=O)C)C1=O |
Origin of Product |
United States |
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